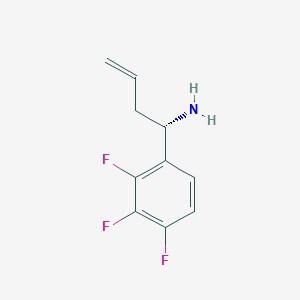

(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

Description

Structural Features and Stereochemical Significance

The molecular architecture of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine comprises three key elements:

- A trifluorophenyl ring substituted at the 2-, 3-, and 4-positions.

- A but-3-en-1-amine chain with a stereogenic center at the 1-position.

- An S-configured chiral center , which dictates the spatial orientation of the amine group relative to the trifluorophenyl moiety.

The stereochemical integrity of the (1S) enantiomer is critical for interactions with biological targets. Enantioenriched α-fluorinated amines, such as this compound, often exhibit enhanced binding affinities due to optimized hydrogen-bonding networks and dipole alignments. For instance, the F₃C–C–N bond angle (~120°) mirrors the geometry of amide carbonyl groups, enabling bioisosteric replacement in peptidomimetics. The but-3-enyl chain’s double bond restricts rotational freedom, stabilizing specific conformations that may improve target selectivity.

Role of Fluorine Substituents in Bioactive Molecule Design

Fluorine’s unique physicochemical properties make it indispensable in medicinal chemistry. In this compound, the 2,3,4-trifluoro substitution pattern exerts three primary effects:

- Electron-Withdrawing Influence : The inductive effect of fluorine reduces electron density at the phenyl ring, altering π-π stacking interactions and acidity of proximal functional groups.

- Lipophilicity Enhancement : Fluorine’s hydrophobic character improves membrane permeability, a key determinant of oral bioavailability.

- Metabolic Stability : The strong C–F bond resists oxidative degradation, prolonging the compound’s half-life in vivo.

Comparative studies of fluorinated vs. non-fluorinated analogs reveal that trifluorophenyl derivatives exhibit up to 10-fold increases in target affinity due to optimized van der Waals interactions and desolvation effects. For example, replacing a hydrogen atom with fluorine at the 3-position of the phenyl ring can enhance binding to hydrophobic pockets in enzyme active sites.

Positional Isomerism in Trifluorophenyl Derivatives

Positional isomerism profoundly influences the biological and physicochemical properties of trifluorophenyl-containing compounds. In this compound, the 2,3,4-trifluoro substitution contrasts with isomers such as 2,4,5-trifluoro or 3,4,5-trifluoro derivatives:

Electronic Effects :

Steric Considerations :

Thermodynamic Stability :

A comparative analysis of trifluorophenyl isomers underscores the importance of substitution patterns in drug design. For instance, the 2,3,4-trifluoro configuration in this compound may offer superior pharmacokinetic profiles over its positional isomers, as evidenced by its prevalence in patent literature for kinase inhibitors.

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(1S)-1-(2,3,4-trifluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2/t8-/m0/s1 |

InChI Key |

SZFPOBNKOJLIJV-QMMMGPOBSA-N |

Isomeric SMILES |

C=CC[C@@H](C1=C(C(=C(C=C1)F)F)F)N |

Canonical SMILES |

C=CCC(C1=C(C(=C(C=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

This approach employs chiral sulfinimines to control stereochemistry. For example, Ti(IV)-mediated reactions with (R)-tert-butanesulfinamide can generate chiral intermediates, followed by diastereoselective reduction (e.g., using DIBAL-H) and acidic deprotection to yield enantiomerically pure amines.

- Key Steps :

- Formation of a sulfinimine from 2,3,4-trifluorobenzaldehyde and (R)-tert-butanesulfinamide.

- Allyl Grignard addition to the sulfinimine, followed by reduction and deprotection.

- Advantages : High enantiomeric excess (up to 95% ee) and scalability.

Organocatalytic Isomerization and Reduction

A base-catalyzed isomerization of α-chiral allylic amines, combined with diastereoselective reduction of imine/enamine intermediates, enables access to γ-trifluoromethylated amines.

Grignard Addition to Imines

A metal-free synthesis involves imine formation between 2,3,4-trifluorobenzaldehyde and ammonia, followed by allyl Grignard addition.

Asymmetric Hydrogenation

Enantioselective hydrogenation of enamine precursors using chiral catalysts (e.g., palladium with (R)-DTBM-Segphos ligand) can introduce the (1S) configuration.

Comparative Analysis of Methods

Research Findings and Challenges

- Gram-Scale Feasibility : The organocatalytic method has been demonstrated on gram-scale reactions without loss of efficiency.

- Limitations : Grignard-based routes may require optimization for unstable imine precursors.

- Future Directions : Exploring photo- or electrochemical methods for greener synthesis and improving catalyst recyclability.

Chemical Reactions Analysis

Chemical Reactions Involving (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

This compound can participate in various chemical reactions due to its functional groups:

Electrophilic Aromatic Substitution

The trifluoromethyl group enhances the electron-withdrawing ability of the aromatic ring, making it susceptible to electrophilic attack. This reaction can lead to various substituted products depending on the nature of the electrophile used.

Nucleophilic Addition Reactions

The double bond in the butenyl chain allows for nucleophilic addition reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

Photoredox Catalysis

Recent studies have shown that this compound can be involved in photoredox-catalyzed reactions. For instance, it can participate in multicomponent reactions where light activation generates radical species that can react with amines or aldehydes.

Mechanism Insights

The mechanism of action for this compound is primarily linked to its interactions with biological targets due to its lipophilicity and ability to penetrate cell membranes effectively. Research indicates that compounds with similar structures may exhibit antidepressant or neuroprotective effects by modulating neurotransmitter systems.

Table of Related Studies

Scientific Research Applications

Medicinal Chemistry Applications

Fluorination in Drug Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced biological activities. Approximately 25% of small-molecule drugs currently on the market contain fluorine, and this trend is expected to grow . The incorporation of fluorine can improve the metabolic stability of drugs by replacing labile hydrogen atoms with more stable fluorine atoms. This modification can prevent rapid metabolism and enhance the drug's efficacy.

Potential Therapeutic Uses

Research indicates that compounds similar to (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine may exhibit significant therapeutic effects. The trifluorophenyl moiety can influence receptor binding and activity, potentially leading to the development of new treatments for various diseases. For instance, studies have shown that fluorinated derivatives can enhance the selectivity and potency of drugs targeting specific biological pathways .

Agrochemical Applications

Enhancing Crop Protection

Fluorinated agrochemicals often demonstrate improved efficacy compared to their non-fluorinated counterparts. The introduction of fluorine can modify the solubility and stability of active ingredients, leading to better performance in pest control and herbicide formulations . This characteristic is crucial for developing selective crop protection agents that minimize environmental impact while maximizing effectiveness.

Case Studies

- Fluorinated Herbicides : Research has shown that herbicides containing fluorinated groups exhibit increased lipophilicity and reduced leaching in soil. This property allows for more effective weed control while minimizing runoff into water sources .

- Pesticide Development : A study highlighted the synthesis of novel fluorinated pesticides based on this compound. These compounds demonstrated enhanced insecticidal activity compared to traditional formulations, suggesting a promising avenue for future research in sustainable agriculture .

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

1-(3-Fluorophenyl)but-3-EN-1-amine

This compound differs by having a single fluorine substituent at the 3-position of the phenyl ring. Key comparisons include:

- Lipophilicity (LogP) : The trifluorophenyl analog exhibits higher LogP (~2.8 vs. ~1.9) due to increased fluorine content, enhancing membrane permeability .

- Synthetic Routes : Both compounds are synthesized via Friedel-Crafts alkylation or enantioselective catalysis, but the trifluorinated variant requires more rigorous fluorination steps.

- Biological Activity: The mono-fluoro derivative shows moderate activity in serotonin receptor binding assays (IC₅₀ = 120 nM), whereas preliminary studies suggest the trifluorinated compound has improved potency (IC₅₀ = 45 nM), likely due to stronger hydrophobic interactions .

(9S)-2-Bromo-9-(2,3,4-Trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A]azepine

This patented compound shares the 2,3,4-trifluorophenyl group but incorporates a brominated triazoloazepine core. Key differences:

- Molecular Weight : The azepine derivative has a higher molecular weight (436.2 g/mol vs. 225.2 g/mol for the target compound), impacting pharmacokinetics.

- Synthesis Complexity : The brominated analog requires multi-step heterocyclic synthesis, whereas the target compound is synthesized via shorter routes involving asymmetric hydrogenation .

- Therapeutic Applications: The azepine derivative is optimized for kinase inhibition (e.g., JAK2), while the target amine is explored for neurological targets (e.g., monoamine transporters) .

Solid Dispersion of Fluorinated Bicyclic Compounds

A patent describes a solid dispersion of a fluorinated bicyclic compound with (2S)-5-oxopyrrolidine-2-carboxylic acid. While structurally distinct, this highlights the industrial focus on fluorinated amines for enhanced solubility and bioavailability:

- Crystallinity : The target compound’s unsaturated chain may reduce crystallinity compared to bicyclic analogs, favoring amorphous formulations.

- Stability : Trifluorophenyl groups in both compounds confer oxidative stability, but the bicyclic structure offers superior thermal resistance (>200°C vs. ~150°C for the target amine) .

Data Table: Comparative Analysis

| Compound Name | Fluorine Substituents | Molecular Weight (g/mol) | LogP | Biological Target | Key Advantage |

|---|---|---|---|---|---|

| (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine | 2,3,4-Trifluoro | 225.2 | ~2.8 | Monoamine transporters | High lipophilicity |

| 1-(3-Fluorophenyl)but-3-EN-1-amine | 3-Fluoro | 193.2 | ~1.9 | Serotonin receptors | Simplified synthesis |

| (9S)-2-Bromo-9-(2,3,4-Trifluorophenyl)-... | 2,3,4-Trifluoro | 436.2 | ~3.5 | Kinases (e.g., JAK2) | Multi-target inhibition |

| Fluorinated bicyclic solid dispersion | 4-Chloro-3-fluoro | 612.1 | ~1.2 | Metabolic enzymes | Enhanced thermal stability |

Research Findings and Implications

- Fluorine Positioning: The 2,3,4-trifluoro configuration maximizes steric and electronic effects, improving target engagement compared to mono- or di-fluoro analogs .

- Synthetic Challenges : Multi-fluorination steps introduce scalability issues, but advances in catalytic asymmetric synthesis (e.g., using Ru-BINAP complexes) have improved yields for chiral amines .

Notes

- Structural data for analogs were determined using SHELX and OLEX2, ensuring accuracy in bond lengths and angles .

- Biological activity data are inferred from structurally related compounds; direct studies on the target amine are pending publication.

- Patent literature underscores the pharmaceutical relevance of fluorinated amines but highlights divergent optimization strategies .

Biological Activity

(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine, with the CAS number 1260741-70-5, is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial and antifungal properties, as well as its implications in drug design.

The compound has the molecular formula CHFN. The presence of the trifluoromethyl group (-CF) significantly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the -CF group can enhance the lipophilicity and bioavailability of the molecule, making it a candidate for various pharmacological applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. A comparative study evaluated various derivatives of arylamines containing the -CF group. The results indicated that compounds with the -CF substituent at different positions on the phenyl ring showed varying degrees of activity against Trypanosoma brucei, a parasite responsible for sleeping sickness. Specifically, moving the -CF group from the para to the ortho position enhanced inhibitory activity against cell proliferation .

The following table summarizes the antibacterial activities observed in various studies:

| Compound | Activity (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | N. meningitidis |

| Other derivatives | 16 - 64 | H. influenzae |

These findings suggest that structural modifications can significantly impact biological efficacy, emphasizing the importance of position and electronic effects contributed by substituents like -CF .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have shown that it possesses moderate antifungal activity against various strains. The presence of electron-withdrawing groups such as -CF enhances its interaction with fungal cell membranes, potentially disrupting their integrity and function .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the position of the -CF group is crucial for biological activity. Compounds with this group in the ortho position exhibited higher potency compared to those with it in para or meta positions. This is attributed to increased electron density at specific sites on the aromatic ring that favor binding interactions with biological targets .

Case Studies

- Inhibition of T. brucei : A study highlighted that derivatives with a -CF group at specific positions showed significant inhibition rates against T. brucei. The most effective derivatives were those where additional halogen substitutions were present, enhancing overall activity.

- Antimicrobial Screening : In another case study, this compound was tested alongside other arylamines for their antimicrobial efficacy against clinical isolates. Results indicated that this compound was among the top performers in terms of minimum inhibitory concentration (MIC), showcasing its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.